molecular formula C18H25NO3 B1398543 Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate CAS No. 909034-76-0

Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Cat. No. B1398543
M. Wt: 303.4 g/mol
InChI Key: VQUGGGAYIJXYRU-UHFFFAOYSA-N
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Description

The compound is a derivative of isochroman, piperidine, and tert-butyl carboxylate. Isochroman is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . Tert-butyl carboxylate is a carboxylate ester obtained by formal condensation of the carboxy group of tert-butyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spirocyclic system, which involves two rings sharing a single atom . The tert-butyl group would add further complexity to the structure .


Chemical Reactions Analysis

Again, while specific reactions involving “Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate” are not available, compounds containing tert-butyl groups are known to undergo a variety of reactions, including oxidation and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Tert-butyl compounds, for example, are generally nonpolar and have low boiling points .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • A method to obtain spiro[indole-3,4′-piperidin]-2-one systems starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid demonstrates the versatility of similar structures in synthesizing complex molecules, highlighting the key steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
  • Research into the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors shows the significance of similar chemical structures in developing inhibitors for biological targets, with a focus on streamlined synthesis methods that require minimal chromatography (Huard et al., 2012).

Biological Activity and Drug Development

  • Studies on the synthesis of certain isochroman-4-spiro-4'-piperidines and their analgesic properties indicate the potential therapeutic applications of these compounds, although with noted weak analgesic activity, suggesting a need for further optimization in drug development (Iorio, Gatta, & Menichini, 1977).
  • Research into sigma ligands with preference for the sigma 2 binding site involving spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines explores the structural factors influencing affinity and selectivity for sigma binding sites, which could inform the design of future pharmacological agents (Moltzen, Perregaard, & Meier, 1995).

Chemical Properties and Structural Analysis

  • The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds through X-ray studies reveals the importance of structural analysis in understanding the properties and potential applications of these chemicals, including insights into molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Safety And Hazards

Tert-butyl compounds can be flammable and may cause eye irritation . They should be handled with care, stored properly, and disposed of in accordance with safety regulations .

Future Directions

Spirocyclic compounds and tert-butyl derivatives have been the focus of much research due to their potential applications in medicinal chemistry and drug design . Future research may explore new synthetic strategies, potential biological activities, and applications of similar compounds .

properties

IUPAC Name

tert-butyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)15-7-5-4-6-14(15)8-13-21-18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUGGGAYIJXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723263
Record name tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

CAS RN

909034-76-0
Record name tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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